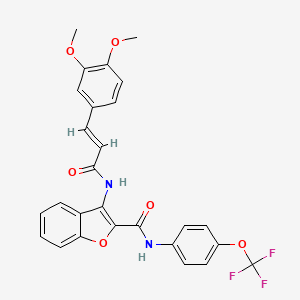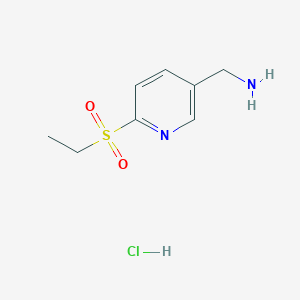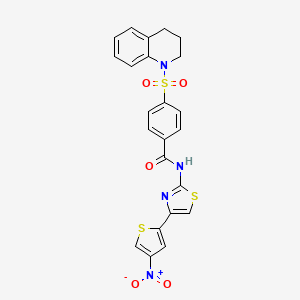![molecular formula C19H20N2O3S B2963176 N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide CAS No. 687569-44-4](/img/structure/B2963176.png)
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features an indole moiety linked to a benzamide structure, which is further substituted with methoxy groups. The presence of these functional groups contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Sulfanyl Group: The indole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group at the 3-position of the indole ring.
Coupling with Benzamide: The resulting indole-sulfanyl compound is coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The sulfanyl and methoxy groups can further influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1H-Indol-3-yl)ethyl]-3-nitrobenzamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(6-chloro-9H-carbazol-2-yl)propanamide
Uniqueness
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide is unique due to the presence of both sulfanyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the indole nucleus provides a distinct profile that can be exploited for various applications in research and industry.
属性
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-14-9-13(10-15(11-14)24-2)19(22)20-7-8-25-18-12-21-17-6-4-3-5-16(17)18/h3-6,9-12,21H,7-8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWNDOPSBAEIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCSC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2963099.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2963100.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2963101.png)
![11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2963102.png)


![9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963107.png)
![1-[3-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]prop-2-en-1-one](/img/structure/B2963108.png)


![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2963113.png)
